

Application Note: High-Precision Functionalization of Dimethyl 4-methoxyisophthalate

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Compound of Interest

Compound Name: *Dimethyl 4-methoxyisophthalate*

CAS No.: 22955-73-3

Cat. No.: B1581115

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Executive Summary & Chemical Profile

Dimethyl 4-methoxyisophthalate (DM-4-MI) serves as a critical aromatic scaffold in the synthesis of kinase inhibitors, liquid crystals, and functionalized polyesters.[1] Its value lies in its asymmetric electronic environment: the presence of the electron-donating methoxy group at position 4 creates a distinct reactivity differential between the ester at position 1 (para) and position 3 (ortho).

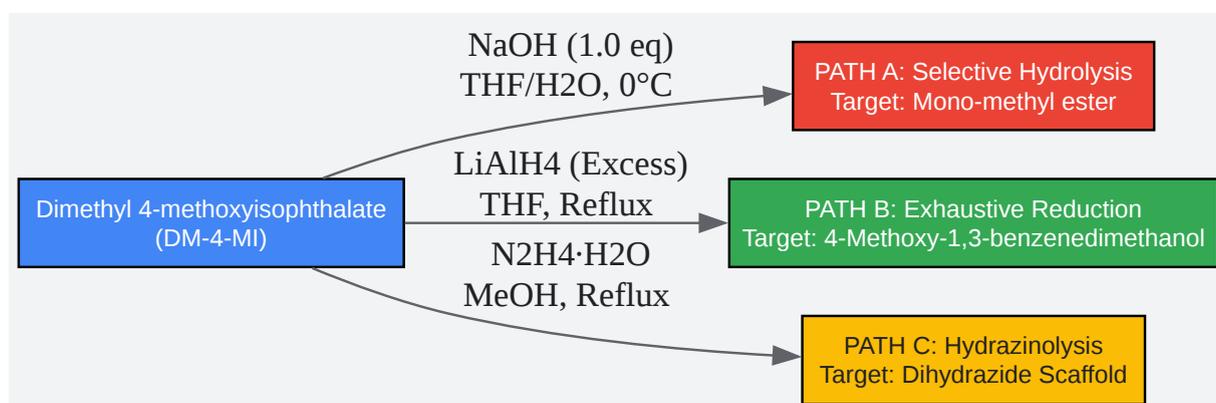
This guide moves beyond generic "ester chemistry" to provide field-proven protocols for selective hydrolysis, exhaustive reduction, and hydrazinolysis.[1]

Chemical Identity[1][2][3][4]

- CAS: 1459-93-4[1]
- IUPAC: Dimethyl 4-methoxybenzene-1,3-dicarboxylate[1]
- Molecular Weight: 224.21 g/mol [1]
- Key Feature: The 4-methoxy group acts as an Electron Donating Group (EDG), sterically hindering the C3-ester and electronically deactivating both esters toward nucleophilic attack compared to unsubstituted isophthalates.

Reactivity Matrix & Strategic Pathways

The following diagram illustrates the three primary divergent pathways for DM-4-MI. Note the specific conditions required to overcome the electronic deactivation caused by the methoxy group.



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Figure 1: Divergent synthetic pathways for DM-4-MI. Path A utilizes steric differentiation; Path B and C require forcing conditions.

Protocol A: Regioselective Monohydrolysis

Objective: Isolate the mono-methyl ester.^[1] Challenge: Preventing double hydrolysis to the di-acid while ensuring reaction progress despite the deactivated esters. Mechanistic Insight: The ester at C3 is sterically hindered by the ortho-methoxy group. The ester at C1 is para and sterically accessible.^[1] Therefore, controlled hydrolysis favors the 1-acid-3-ester product.^[1]

Experimental Procedure (The Niwayama Modification)

This protocol adapts the semi-two-phase method which is superior to standard alcoholic saponification for controlling stoichiometry.

- Preparation: Dissolve DM-4-MI (10 mmol, 2.24 g) in THF (30 mL). The solution should be clear.
- Temperature Control: Cool the solution to 0°C in an ice bath. Critical: Low temperature maximizes the rate difference between the first and second hydrolysis.

- Reagent Addition: Add 0.25 M aqueous NaOH (10 mmol, 40 mL, exactly 1.0 equivalent) dropwise over 30 minutes.
 - Note: Do not use concentrated base.[1] High local concentrations promote di-acid formation.[1]
- Reaction: Stir vigorously at 0°C for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). [1]
 - Endpoint: Disappearance of diester spot.[1] Appearance of mono-ester (major) and di-acid (trace).[1]
- Workup (Self-Validating):
 - Concentrate in vacuo to remove THF (aqueous layer remains).[1]
 - Extract the aqueous layer with Diethyl Ether (2 x 20 mL).[1] This removes unreacted diester.
 - Acidify the aqueous layer to pH 2–3 with 1M HCl.[1]
 - Extract the precipitate with EtOAc (3 x 30 mL).
 - Dry (Na₂SO₄) and concentrate to yield the mono-ester.[1]

Data Summary: Hydrolysis Selectivity

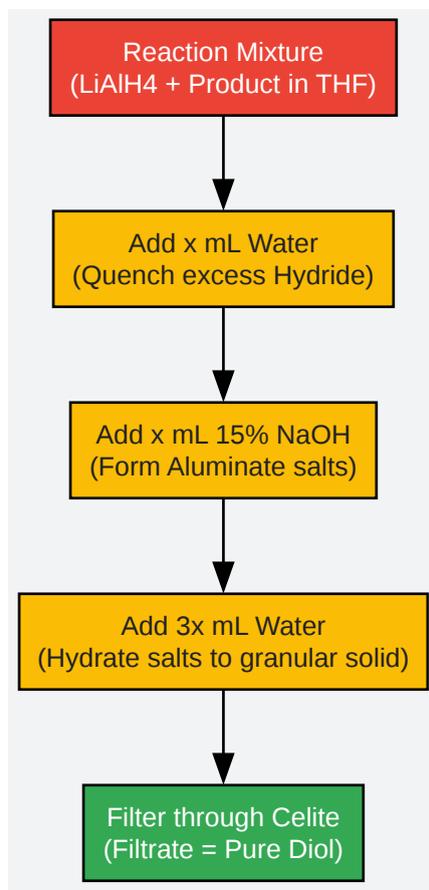
Solvent System	Temperature	Mono-Ester Yield	Selectivity Note
MeOH / H ₂ O	25°C	55%	Significant di-acid byproduct formed.[1]
THF / H ₂ O	0°C	88%	High selectivity due to phase behavior.

Protocol B: Exhaustive Reduction to Diol

Objective: Synthesis of 4-methoxy-1,3-benzenedimethanol. Challenge: Aluminum emulsion formation during workup ("The Gray Sludge"). Solution: The Fieser Workup is mandatory for this substrate to ensure granular precipitates that filter easily.[1]

Experimental Procedure

- Setup: Flame-dry a 250 mL RB flask. Flush with Argon.
- Reagent: Suspend LiAlH₄ (30 mmol, 1.14 g, 3.0 equiv) in anhydrous THF (40 mL). Cool to 0°C.[1][2][3]
- Addition: Dissolve DM-4-MI (10 mmol, 2.24 g) in THF (15 mL). Add dropwise to the LAH suspension.[1]
 - Observation: Gas evolution (H₂) will occur.[1][4]
- Reflux: Warm to room temperature, then reflux for 4 hours. The methoxy group deactivates the esters, requiring thermal energy for completion.
- The Fieser Quench (Critical Step):
 - Cool to 0°C.[1][2][3]
 - Add 1.1 mL Water (slowly).
 - Add 1.1 mL 15% NaOH.
 - Add 3.3 mL Water.
 - Mnemonic: 1 : 1 : 3 (Water : Base : Water) per gram of LAH.[1]
- Isolation: Warm to RT and stir for 15 minutes. The gray precipitate will turn white and granular.[1] Filter through Celite.[1]



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Figure 2: Standardized Fieser Workup protocol for LiAlH₄ reductions to prevent emulsion formation.

Protocol C: Hydrazinolysis (Heterocycle Precursor)

Objective: Formation of 4-methoxyisophthalodihydrazide.[1] Application: Key intermediate for 1,3,4-oxadiazole based kinase inhibitors.[1]

Experimental Procedure

- Solvent Choice: Ethanol (Abs) is preferred over methanol to allow a higher reflux temperature (78°C vs 65°C), necessary to overcome the deactivated ester reactivity.[1]
- Reaction:
 - Dissolve DM-4-MI (10 mmol) in Ethanol (20 mL).

- Add Hydrazine Hydrate (80%) (100 mmol, 10 equiv). Excess is required to prevent oligomerization.
- Reflux: Heat to reflux for 6–8 hours.
- Isolation:
 - Cool to room temperature.[1][5] The dihydrazide usually precipitates as a white solid.[1]
 - Filter and wash with cold ethanol.[1]
 - Yield expectation: >85%.[1]

Troubleshooting & Optimization (Senior Scientist Notes)

Issue	Probable Cause	Corrective Action
Low Yield (Hydrolysis)	Over-hydrolysis to di-acid.[1]	Reduce temperature to -5°C. Ensure NaOH is added dropwise. Switch to LiOH in THF/Water (milder).
Emulsion (Reduction)	Improper quenching of Aluminum salts.[1]	strictly follow the 1:1:3 Fieser method. Do not add acid during quench.[1]
Incomplete Reaction (Hydrazinolysis)	Steric hindrance at C3 ester.[1]	Increase temperature (switch solvent to n-Butanol, reflux 117°C) or use anhydrous hydrazine.[1]
Starting Material Recovery	Poor solubility in aqueous workup.[1]	DM-4-MI is lipophilic.[1] Ensure organic extraction volume is sufficient (use DCM if EtOAc fails).[1]

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